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Compound of Interest

Compound Name: Xinidamine
CAS No.: 50264-78-3
Cat. No.: B1683404
Get Quote
. J

Executive Summary & Compound Profile

Xinidamine (1-(2,4-dimethylbenzyl)-1H-indazole-3-carboxylic acid) is a structural analog of
Lonidamine, a well-characterized metabolic modulator that inhibits aerobic glycolysis (Warburg
effect) and mitochondrial respiration in tumor cells. While Lonidamine has extensive in vivo
data, Xinidamine is often utilized in comparative structure-activity relationship (SAR) studies or
specific metabolic investigations (e.g., benign prostatic hyperplasia models).

Due to the scarcity of direct in vivo formulation literature for Xinidamine compared to its
chlorinated analog, this guide applies principles of structural homology. It adapts the validated,
high-pH solubilization protocols established for Indazole-3-carboxylic acids to ensure stability
and bioavailability while minimizing vehicle-induced toxicity.

Compound Properties
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Property Data Notes

Distinct from Lonidamine
CAS Number 50264-78-3

(50264-69-2)
Molecular Formula C17H16N202

] Slightly lighter than

Molecular Weight 280.32 g/mol ) ]

Lonidamine (321.16 g/mol )

. Hydrophobic benzyl group

Solubility (Water) Poor (< 0.1 mg/mL) o -

limits aqueous solubility.[1]

) ) Soluble in alkaline conditions

pKa ~3.5 - 4.5 (Carboxylic acid)

(pH > 8.0).

Putative Hexokinase |l
Target Mechanism Metabolic Modulation inhibitor; Mitochondria

depolarizer.

Formulation Strategy: The "pH-Trap" Method

The primary challenge with Xinidamine is its poor aqueous solubility at neutral pH. Using high
concentrations of organic co-solvents (DMSO/Ethanol) for IP injection can cause peritoneal
irritation and confounding toxicity.

Recommendation: Utilize a Tris-Glycine Buffer system. This method converts the carboxylic
acid moiety of Xinidamine into its soluble salt form in situ, allowing for high-concentration
dosing (up to 20 mg/mL) without excessive organic solvents.

Method A: Tris-Glycine Buffer (Preferred for Efficacy
Studies)

Best for: High-dose studies (50-100 mg/kg), chronic dosing, and minimizing vehicle toxicity.
Reagents:

o Xinidamine powder (High Purity >98%)
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Trizma Base (Tris)[2][3]

Glycine

Sterile Water for Injection (WFI)

0.22 um PES Syringe Filter

Protocol:

e Prepare Vehicle (Tris-Glycine Buffer):

o Dissolve 1.2 g Trizma Base and 5.76 g Glycine in 100 mL of Sterile Water.
o Adjust pH to 8.3 (Critical step: The drug requires basic pH to dissolve).

o Filter sterilize (0.22 pm).

e Solubilization:

[¢]

Weigh required Xinidamine (e.g., 100 mg for a 10 mL batch).

[¢]

Add the Tris-Glycine buffer.[2][3][4]

[e]

Vortex vigorously.

o

Sonicate at 40°C for 10-20 minutes until the solution is perfectly clear.

[¢]

Note: If the solution remains cloudy, verify pH is >8.0.

Method B: DMSO-Tween Co-solvent System (Alternative)

Best for: Low-dose pilot studies (<30 mg/kg) or acute experiments where buffer preparation is
not feasible.

Vehicle Composition: 5% DMSO / 5% Tween-80 / 90% Saline.

Protocol:

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://ar.iiarjournals.org/content/37/7/3413
https://pmc.ncbi.nlm.nih.gov/articles/PMC4361034/
https://www.benchchem.com/product/b1683404/docs?utm_src=pdf-body#application-note-xinidamine-intraperitoneal-ip-injection-protocols-for-preclinical-studies
https://ar.iiarjournals.org/content/37/7/3413
https://pmc.ncbi.nlm.nih.gov/articles/PMC4361034/
https://www.mdpi.com/2072-6694/16/7/1384
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683404?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Dissolve Xinidamine completely in 100% DMSO (Stock concentration: 50 mg/mL).
e Add Tween-80 to the DMSO stock (1:1 ratio relative to DMSO volume).
e Slowly add warm Sterile Saline (0.9%) while vortexing to reach final volume.

o Warning: Rapid addition may cause precipitation. If precipitate forms, sonicate
immediately.

Experimental Workflow & Decision Tree

The following diagram outlines the decision logic for selecting the appropriate formulation
based on your study endpoints.
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Start: Xinidamine In Vivo Study

Target Dose Requirement?

Efficacy Model \ PK/Tolerability

High Dose (>30 mg/kg) Low Dose (<30 mg/kg)
Chronic Administration Acute/Pilot Study

Method A: Tris-Glycine Buffer Method B: DMSO/Tween/Saline
(pH 8.3) (5/5/90)

l '

1. Dissolve Tris (1.2%) + Glycine (5.8%) 1. Dissolve in 100% DMSO
l ;

2. Add Drug + Sonicate @ 40°C 2. Add Tween-80

\ ;

3. Filter Sterilize (0.22 pm) 3. Dilute with Warm Saline

IP Injection
(Max 10 mL/kg)

Click to download full resolution via product page
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Figure 1: Decision tree for Xinidamine formulation selection based on dosage requirements
and study duration.

Intraperitoneal (IP) Injection Protocol[2][3][4][5][6]
Pre-Injection Checklist

e Animal Welfare: Acclimatize mice (e.g., BALB/c, Nude) for >7 days.
e Solution Temp: Warm formulation to 37°C to prevent hypothermic shock and precipitation.

e pH Check: Ensure pH is 7.4-8.3 immediately prior to loading syringes.

Step-by-Step Procedure

e Restraint: Secure the mouse using the scruff technique to expose the abdomen and extend
the hind legs.

o Site Selection: Identify the lower right or left quadrant of the abdomen to avoid the cecum
and urinary bladder.

o Needle Insertion:

Use a 25G or 27G needle.

[e]

Tilt the mouse head downward (Trendelenburg position) to shift viscera cranially.

[e]

o

Insert needle at a 30° angle, bevel up.

[¢]

Aspiration Test: Pull back slightly on the plunger. If blood, urine, or green fluid appears,
withdraw and discard needle.

e Injection: Administer the volume slowly.
o Max Volume: 10 mL/kg (e.g., 200 pL for a 20g mouse).

o Recommended Volume: 5-10 mL/kg.
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o Post-Injection: Withdraw needle smoothly. Massage the abdomen gently to distribute the
fluid. Monitor for 15 minutes for signs of distress (hunching, piloerection).

Dosage & Escalation Strategy

Since Xinidamine is less characterized than Lonidamine, a Dose Escalation Pilot is mandatory
to establish the Maximum Tolerated Dose (MTD) in your specific strain.

Starting Point (Based on Lonidamine Homology): Lonidamine is typically effective at 50—-100
mg/kg. Due to the molecular weight difference (Xinidamine is ~12% lighter), molar equivalents
suggest a slightly lower mass dose, but bioavailability may differ.

Recommended Pilot Schedule (n=3 mice/group):

Group 1: Vehicle Control (Tris-Glycine).

Group 2: 25 mg/kg (Low).

Group 3: 50 mg/kg (Medium - Equivalent to standard Lonidamine efficacy).

Group 4: 100 mg/kg (High - Monitor for muscle toxicity/myalgia).
Monitoring Endpoints:

o Body weight loss (>15% requires euthanasia).

e Lethargy or muscle weakness (Indazole class side effect).

» Peritoneal inflammation (necropsy check after 7 days).

Mechanism of Action: Metabolic Modulation

Xinidamine, like its analogs, is presumed to act as a Hexokinase Il inhibitor and a
Mitochondrial Depolarizer. It disrupts the energy machinery of cancer cells by decoupling
glycolysis and oxidative phosphorylation.
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Figure 2: Putative mechanism of action for Xinidamine, targeting bioenergetics to induce
metabolic catastrophe in tumor cells.
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o Rationale: Confirms Xinidamine as a registered pharmaceutical substance distinct

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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